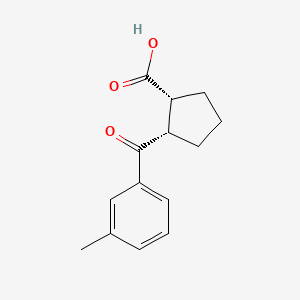

cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Description

Chemical Identity and Nomenclature

The compound cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid represents a highly specialized member of the cyclopentane carboxylic acid family, distinguished by its specific substitution pattern and stereochemical configuration. The systematic nomenclature reflects the precise spatial arrangement of functional groups around the cyclopentane ring, with the cis designation indicating the relative positioning of the carboxylic acid and methylbenzoyl substituents on the same face of the ring system. This nomenclature system, developed through decades of organic chemical conventions, provides unambiguous identification of the compound's three-dimensional structure.

The Chemical Abstracts Service registry number 732253-41-7 serves as the unique identifier for this specific stereoisomer, distinguishing it from related trans configurations and positional isomers. The molecular formula C14H16O3 encompasses fourteen carbon atoms arranged in a complex three-dimensional architecture that includes the five-membered cyclopentane ring, the aromatic benzoyl system with its methyl substituent, and the carboxylic acid functionality. The molecular weight of 232.28 grams per mole reflects the substantial molecular complexity achieved through the integration of these diverse structural elements.

The IUPAC systematic name provides additional structural clarity, designated as (1R,2S)-2-(3-methylbenzoyl)cyclopentanecarboxylic acid, which explicitly defines the stereochemical configuration at each chiral center. This nomenclature system represents the culmination of international efforts to standardize chemical naming conventions, ensuring global consistency in compound identification. The InChI key LCRAIEWQRNEROC-NWDGAFQWSA-N serves as a digital fingerprint, enabling rapid database searches and computational analysis of the compound's properties.

Historical Context in Organic Chemistry Research

The development of cyclopentane carboxylic acid derivatives traces its origins to pioneering work in the late nineteenth century, establishing foundational principles that continue to influence contemporary synthetic strategies. Historical investigations into cyclopentane-based carboxylic acids began with systematic studies of trans-cyclopentane-1,2-dicarboxylic acid synthesis, first reported by Perkin in 1887. These early investigations established fundamental synthetic methodologies that demonstrated the viability of constructing complex cyclopentane derivatives through controlled organic transformations.

Perkin's original procedure involved a three-step synthetic sequence beginning with diethyl malonate and 1,3-dibromopropane, establishing the conceptual framework for cyclopentane ring formation through cyclization reactions. The historical significance of this work extends beyond the specific target compound, as it demonstrated the potential for systematic manipulation of cyclopentane structures to achieve desired substitution patterns. Subsequent modifications by Perkin in 1894 addressed limitations in the original methodology, introducing acid-catalyzed hydrolysis procedures that improved both yield and reaction efficiency.

The evolution of cyclopentane carboxylic acid synthesis continued through the twentieth century with notable contributions from Bailey and Sorenson in the 1950s, who refined hydrolysis procedures and achieved significant improvements in synthetic efficiency. These investigators introduced trans-esterification methodologies that drove reactions to completion through careful removal of volatile products, achieving yields of seventy percent for trans-cyclopentane-1,2-dicarboxylic acid. The historical progression from Perkin's original methodology to these refined procedures illustrates the iterative nature of synthetic organic chemistry development.

Contemporary approaches to cyclopentane carboxylic acid synthesis have incorporated advanced catalytic methodologies and stereochemical control strategies. The development of transannular carbon-hydrogen functionalization represents a significant advancement in the field, enabling direct modification of cycloalkane carboxylic acids with excellent regioselectivity. These modern methodologies have transformed the accessibility of complex cyclopentane derivatives, making previously challenging synthetic targets readily obtainable through efficient one-step transformations.

Stereochemical Configuration and Significance

The cis configuration of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid represents a critical structural feature that fundamentally influences the compound's chemical behavior and potential applications. In the cis isomer, both the carboxylic acid group at position 1 and the 3-methylbenzoyl group at position 2 are positioned on the same face of the cyclopentane ring, creating a distinct three-dimensional molecular architecture that differs significantly from the corresponding trans isomer. This spatial arrangement results in unique steric interactions and electronic effects that govern the compound's reactivity patterns and intermolecular interactions.

The stereochemical designation follows established conventions for cyclic compounds, where the relative configuration of substituents is defined by their spatial relationship to the ring plane. The cis configuration creates a more compact molecular structure compared to the trans isomer, potentially affecting physical properties such as solubility, melting point, and crystal packing arrangements. These stereochemical differences have practical implications for synthetic applications, as the cis and trans isomers may exhibit distinct reactivity profiles in subsequent chemical transformations.

Advanced structural analysis reveals that the cis configuration influences the conformational flexibility of the cyclopentane ring system. The presence of both substituents on the same face of the ring creates asymmetric steric interactions that may bias the ring toward specific conformational states. This conformational preference can affect the accessibility of reactive sites and influence the outcome of stereoselective reactions involving the compound as either a starting material or intermediate.

The following table presents comparative structural data for this compound and related stereoisomers:

| Compound Configuration | CAS Registry Number | Molecular Weight | Physical State | Stereochemical Notation |

|---|---|---|---|---|

| This compound | 732253-41-7 | 232.28 g/mol | White solid | (1R,2S) or (1S,2R) |

| trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | 733740-80-2 | 232.28 g/mol | White solid | (1R,2R) or (1S,2S) |

The significance of stereochemical control in cyclopentane derivatives extends to their potential biological activities and synthetic utility. Research has demonstrated that stereoisomers can exhibit dramatically different biological properties, making precise stereochemical control essential for pharmaceutical applications. The development of stereoselective synthetic methodologies for cyclopentane carboxylic acids represents an active area of research, with implications for drug discovery and materials science applications.

Cyclopentane Carboxylic Acids in Modern Chemistry

Contemporary research in cyclopentane carboxylic acid chemistry has evolved significantly from historical synthetic approaches, incorporating advanced catalytic methodologies and sophisticated structural analysis techniques. Modern synthetic strategies emphasize efficiency, selectivity, and environmental sustainability, representing a departure from traditional multi-step synthetic sequences that often suffered from low overall yields and extensive waste generation. The development of direct carbon-hydrogen functionalization methodologies has revolutionized access to complex cyclopentane derivatives, enabling the construction of sophisticated molecular architectures through single-step transformations.

Transannular carbon-hydrogen arylation represents a particularly significant advancement in cyclopentane carboxylic acid synthesis, enabling the direct modification of simple cycloalkane starting materials to produce complex substituted products. This methodology employs specialized ligand systems, including quinuclidine-pyridones and sulfonamide-pyridones, to achieve highly selective functionalization of specific carbon-hydrogen bonds within the cyclopentane ring system. The excellent regioselectivity observed in these transformations demonstrates the power of modern catalytic design in achieving precise molecular editing.

The utility of advanced cyclopentane carboxylic acid derivatives extends beyond synthetic methodology to encompass applications in medicinal chemistry and materials science. Research has demonstrated that gamma-arylated cycloalkane acids can display important biological activity, rendering their efficient synthesis especially valuable for pharmaceutical development. The ability to access these compounds through concise synthetic routes has facilitated the exploration of structure-activity relationships and the development of lead compounds for therapeutic applications.

Current research directions in cyclopentane carboxylic acid chemistry emphasize the development of sustainable synthetic methodologies that minimize environmental impact while maximizing synthetic efficiency. Catalytic reduction procedures using earth-abundant metals have emerged as promising alternatives to traditional stoichiometric methods, offering improved atom economy and reduced waste generation. These methodologies have demonstrated broad substrate scope and excellent functional group tolerance, making them suitable for the synthesis of complex cyclopentane derivatives including this compound.

The following table summarizes key physical and chemical properties of representative cyclopentane carboxylic acids:

| Compound | Molecular Formula | Molecular Weight | Boiling Point | Melting Point | Density |

|---|---|---|---|---|---|

| Cyclopentanecarboxylic acid | C6H10O2 | 114.14 g/mol | 216°C | -9°C | 1.05 g/cm³ |

| This compound | C14H16O3 | 232.28 g/mol | Not determined | White solid | Not determined |

Modern analytical techniques have enhanced understanding of cyclopentane carboxylic acid structure and reactivity. Advanced spectroscopic methods enable precise determination of stereochemical configuration and conformational preferences, while computational chemistry provides insights into reaction mechanisms and energetic factors governing synthetic transformations. These analytical capabilities have accelerated the development of new synthetic methodologies and facilitated the rational design of improved catalytic systems for cyclopentane functionalization.

The integration of cyclopentane carboxylic acids into contemporary chemical research reflects broader trends toward sustainable chemistry and efficient synthetic design. As the field continues to evolve, these compounds serve as important models for developing general principles of carbocyclic chemistry and advancing understanding of structure-reactivity relationships in complex organic systems. The continued investigation of compounds such as this compound will undoubtedly contribute to further advances in synthetic methodology and molecular design.

Properties

IUPAC Name |

(1R,2S)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRAIEWQRNEROC-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641305 | |

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732253-41-7 | |

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis typically involves:

- Formation of the cyclopentane ring with appropriate substitution.

- Introduction of the 3-methylbenzoyl group at the 2-position.

- Installation or preservation of the carboxylic acid group at the 1-position.

- Control of stereochemistry to ensure the cis relationship between substituents.

Preparation Methods

Starting Materials and Key Intermediates

- Cyclopentane derivatives functionalized at the 1-position with a carboxyl group or its precursor (e.g., esters).

- 3-Methylbenzoyl chloride or 3-methylbenzoyl derivatives as acylating agents.

- Bases such as pyridine or triethylamine to neutralize acid byproducts.

- Catalysts or reagents to promote selective acylation and stereocontrol.

Synthetic Routes

Friedel-Crafts Acylation on Cyclopentane Derivatives

One common approach is the Friedel-Crafts acylation of cyclopentane derivatives bearing a carboxylic acid or ester group with 3-methylbenzoyl chloride under controlled conditions to favor cis substitution. The reaction is typically carried out in anhydrous conditions with Lewis acid catalysts (e.g., AlCl3) or milder bases to avoid hydrolysis of acid chlorides.

- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature to moderate temperature (0–25 °C).

- Stereochemical control: Achieved by using chiral auxiliaries or starting from chiral cyclopentane carboxylic acid derivatives to favor cis isomer formation.

Ester Hydrolysis and Stereoselective Reduction

- Starting from esters of 2-(3-methylbenzoyl)cyclopentane-1-carboxylates, hydrolysis under acidic or basic conditions yields the free carboxylic acid.

- Stereoselective reduction or oxidation steps may be employed to adjust the stereochemistry at the 2-position, ensuring the cis configuration.

Use of Chiral Catalysts or Resolution Techniques

- Enantioselective synthesis methods, such as asymmetric hydrogenation or chiral auxiliary-mediated reactions, can be used to obtain the cis isomer with high stereochemical purity.

- Resolution of racemic mixtures by crystallization with chiral amines or chromatography may be applied.

Purification

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Column chromatography using silica gel or reverse-phase media to separate cis and trans isomers.

- Characterization by NMR, IR, and melting point to confirm purity and stereochemistry.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Acylation | 3-Methylbenzoyl chloride, AlCl3 or base, anhydrous solvent | Introduce 3-methylbenzoyl group | Control temperature to avoid side reactions |

| 2. Hydrolysis | Acidic or basic aqueous medium | Convert ester to carboxylic acid | Maintain stereochemistry |

| 3. Stereoselective step | Chiral catalyst or auxiliary | Achieve cis configuration | May require optimization |

| 4. Purification | Recrystallization, chromatography | Isolate pure cis isomer | Confirm by spectroscopic methods |

Research Findings and Analysis

- Stereochemical control is critical; cis isomers are favored by starting from chiral precursors or using stereoselective catalysts.

- Hydrolysis of esters to carboxylic acids is a common final step, often performed under mild acidic conditions to prevent epimerization.

- Acylation reactions must be carefully controlled to avoid overreaction or formation of trans isomers.

- Literature on related compounds (e.g., cis-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid) suggests similar synthetic routes can be adapted with modifications for the methyl substituent at the 3-position on the benzoyl ring.

- Patent literature on cis-configured cycloalkane derivatives indicates that the use of alkali metal alcoholates and controlled aqueous workup can yield cis isomers with high purity.

Comparative Notes on Related Compounds

- The preparation of cis-2-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves similar acylation and hydrolysis steps but with a cyclohexane ring and sulfur substituent, highlighting the adaptability of the method to different ring sizes and substituents.

- The smaller cyclopentane ring in cis-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid may require more precise stereochemical control due to ring strain and conformational effects.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoyl ring, leading to the formation of carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Jones reagent (CrO3 in H2SO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for:

- Functionalization : The carboxylic acid moiety can be modified to create esters or amides, facilitating the synthesis of more complex molecules.

- Reagent in Reactions : It can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is explored for its potential therapeutic properties:

- Drug Development : Its structural features are investigated for designing new drugs targeting specific biological pathways. For example, modifications to the benzoyl group may enhance bioactivity or selectivity towards certain receptors.

- Bio-Isosterism : Similar compounds have been studied as bio-isosteres for carboxylic acids, potentially improving pharmacokinetic profiles while retaining biological activity .

Research indicates that derivatives of this compound may exhibit various biological activities:

- Antimicrobial Properties : Some studies suggest that cyclopentane derivatives can display antimicrobial effects, making them candidates for developing new antibiotics.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and providing insights into enzyme mechanisms and drug interactions .

Case Study 1: Drug Design

A study investigated the use of cyclopentane derivatives as potential thromboxane A2 receptor antagonists. Modifications to the carboxylic acid moiety were explored to enhance binding affinity and selectivity. Results indicated that certain derivatives exhibited IC50 values comparable to established drugs, suggesting their viability as therapeutic agents .

Case Study 2: Environmental Applications

Research into the environmental applications of cyclopentane derivatives highlighted their potential in wastewater treatment. The ability of these compounds to bind pollutants suggests they could be used in adsorbents for removing contaminants from water sources .

Mechanism of Action

The mechanism of action of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.

Comparison with Similar Compounds

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid: Differing in the configuration around the cyclopentane ring.

2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: Differing in the ring size.

2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Differing in the position of the methyl group on the benzoyl ring.

Uniqueness:

- The cis configuration of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid imparts unique stereochemical properties, influencing its reactivity and interactions with other molecules.

- The presence of both a benzoyl and a carboxylic acid group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

Biological Activity

Cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with a carboxylic acid group and a benzoyl moiety, which contributes to its reactivity and biological interactions. The presence of these functional groups allows for hydrogen bonding and hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The benzoyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds, influencing the compound's reactivity and binding affinity.

Biological Activity Overview

Research indicates several potential biological activities for this compound:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties, suggesting that this compound may possess similar effects against bacterial strains.

- Anti-inflammatory Properties : Compounds with structural similarities have demonstrated anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various analogs of cyclopentane carboxylic acids and evaluated their biological activity against cancer cell lines. Results indicated that modifications to the benzoyl group significantly affected cytotoxicity and selectivity towards cancer cells .

- Enzyme Interaction Studies : Research involving enzyme assays revealed that derivatives of cyclopentane carboxylic acids can act as inhibitors for enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers . This suggests potential therapeutic applications for this compound in oncology.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Potential (unverified) | Potential (unverified) | Yes (preliminary studies) |

| 2-(2-Methylbenzoyl)cyclopentanone | Confirmed | Confirmed | Yes |

| 2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | Confirmed | Yes | No |

Q & A

Q. What are the optimal synthetic routes for cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves cyclopentane ring functionalization followed by benzoylation. For analogs like cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-68-5), Friedel-Crafts acylation or palladium-catalyzed coupling has been employed . Optimization includes:

- Temperature control (e.g., 0–5°C during acylation to minimize side reactions).

- Use of Lewis acids (e.g., BF₃·Et₂O) for regioselective cyclization, as seen in related cyclopentane-carboxylic acid syntheses .

- Purification via recrystallization (solvent systems like ethyl acetate/hexane) or preparative HPLC.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for cis/trans differentiation) and substituent positions.

- LCMS/HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with retention time comparison to standards, as used for structurally similar compounds (e.g., 1.03 min retention time under SMD-FA05 conditions for a cyclopentane-carboxylic acid analog) .

- Melting Point Analysis : Differential scanning calorimetry (DSC) or capillary methods, with comparisons to analogs (e.g., mp 172.1°C for (1R,3S)-3-aminocyclopentanecarboxylic acid) .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation products.

- Photostability : Use ICH Q1B guidelines (UV/visible light exposure) to assess isomerization or oxidation.

- Storage Recommendations : For analogs, long-term stability is achieved at 2–8°C .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and optimized during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases. Optical purity ≥98% ee has been reported for cyclopentane-carboxylic acid derivatives via this method .

- Asymmetric Catalysis : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during benzoylation to enhance stereocontrol.

Q. What computational methods are suitable for predicting pharmacokinetic properties such as LogP and membrane permeability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Calculate partition coefficients (LogP) using software like Schrödinger’s QikProp. For cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid, experimental LogP = 3.02 .

- Polar Surface Area (PSA) : Use DFT calculations (e.g., Gaussian 09) to predict PSA (e.g., 54.37 Ų for the 4-chloro analog), correlating with blood-brain barrier permeability .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Methodological Answer :

- Comparative Analysis : Replicate synthesis/purification protocols from conflicting studies. For example, (1R,3S)-3-aminocyclopentanecarboxylic acid exhibits mp 172.1°C (dec.) vs. 192°C (dec.) for its enantiomer —highlighting the role of stereochemistry.

- Standardized Protocols : Adopt USP guidelines for DSC and thermogravimetric analysis (TGA) to minimize variability.

Q. What in vitro assays are appropriate for evaluating biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for IC₅₀ determination. For cyclopentane-carboxylic acid derivatives, LCMS-based activity screening has been validated .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.